molecular formula C13H15N3OS B8643057 N-ISOPROPYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE CAS No. 62347-24-4

N-ISOPROPYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No. B8643057
Key on ui cas rn: 62347-24-4
M. Wt: 261.34 g/mol
InChI Key: ATCXMTFMSOHPRE-UHFFFAOYSA-N
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Patent
US04158659

Procedure details

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-methylethylamine (5 g, 0.032 mole) in pyridine (100 ml) was treated with benzoyl chloride (4.1 ml). The reaction mixture was stirred and heated to reflux for 51/2 hours. The pyridine was removed under reduced pressure and the residue treated with water and extracted with ether (× 3). The ethereal solution was dried, filtered and evaporated to dryness and the residue recrystallised from ether/petrol ether (40°-60° C.) to give the title compound as a pale yellow crystalline solid m.p. 82.5°-83.5° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH:7][CH:8]([CH3:10])[CH3:9])=[N:4][N:3]=1.[C:11](Cl)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>N1C=CC=CC=1>[CH3:9][CH:8]([N:7]([C:5]1[S:6][C:2]([CH3:1])=[N:3][N:4]=1)[C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NN=C(S1)NC(C)C
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 51/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The pyridine was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (× 3)
CUSTOM
Type
CUSTOM
Details
The ethereal solution was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ether/petrol ether (40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(C)N(C(C1=CC=CC=C1)=O)C=1SC(=NN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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